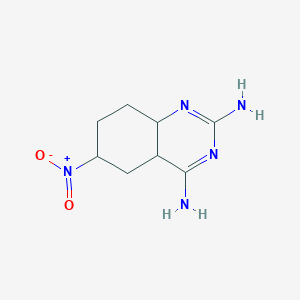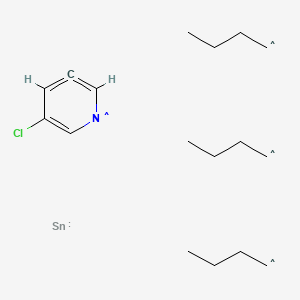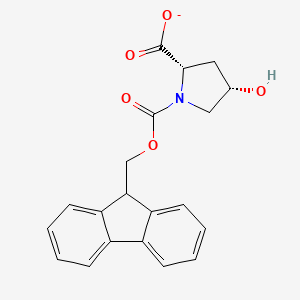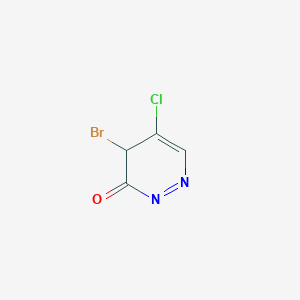![molecular formula C20H18NO6- B12357105 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Asp-OMe, also known as N-α-Fmoc-L-aspartic acid 1-methyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during peptide chain elongation. The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp-OMe typically involves the protection of the amino group of aspartic acid with the Fmoc group. This can be achieved by reacting aspartic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The carboxyl group of aspartic acid is then esterified to form the methyl ester, resulting in Fmoc-Asp-OMe.
Industrial Production Methods
Industrial production of Fmoc-Asp-OMe follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Fmoc-Asp-OMe undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Calcium iodide can be used as a protective agent during the hydrolysis of the ester group.
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Aspartic acid.
Deprotection: Free amino group.
Substitution: Substituted aspartic acid derivatives.
科学研究应用
Fmoc-Asp-OMe is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of therapeutic peptides and peptide-based drugs.
Industry: Applied in the production of peptide-based materials and hydrogels for biomedical applications.
作用机制
The mechanism of action of Fmoc-Asp-OMe primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of aspartic acid during peptide chain elongation. It is removed under basic conditions, allowing the amino group to participate in further reactions. The methyl ester group protects the carboxyl group, which can be hydrolyzed to form the free carboxylic acid .
相似化合物的比较
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid with a tert-butyl ester group.
Fmoc-Asp(OMpe)-OH: A derivative with a 3-methyl-pent-3-yl ester group.
Fmoc-Gly-OMe: A glycine derivative with a methyl ester group.
Uniqueness
Fmoc-Asp-OMe is unique due to its specific combination of the Fmoc protecting group and the methyl ester group. This combination provides a balance of stability and reactivity, making it suitable for use in various peptide synthesis applications. The methyl ester group offers protection against aspartimide formation, which is a common issue in peptide synthesis involving aspartic acid .
属性
分子式 |
C20H18NO6- |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/p-1/t17-/m0/s1 |
InChI 键 |
UEUZUMRMWJUEMK-KRWDZBQOSA-M |
手性 SMILES |
COC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
COC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione](/img/structure/B12357025.png)
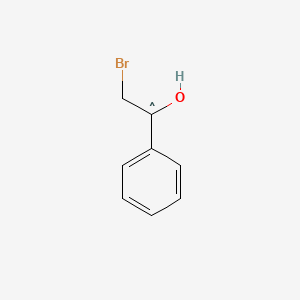
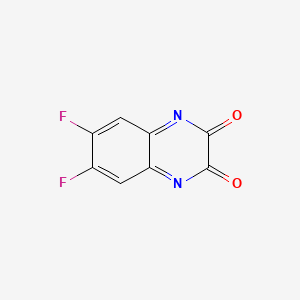

![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
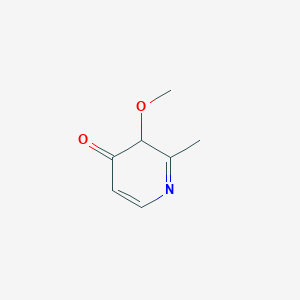
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)

